molecular formula C8H12N2O2S B3225755 4-(Ethylsulfonyl)benzene-1,2-diamine CAS No. 125106-41-4

4-(Ethylsulfonyl)benzene-1,2-diamine

Cat. No. B3225755
CAS RN: 125106-41-4
M. Wt: 200.26 g/mol
InChI Key: JRCUHLAJCDQEAS-UHFFFAOYSA-N
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Description

“4-(Ethylsulfonyl)benzene-1,2-diamine” is a chemical compound with the molecular formula C8H12N2O2S . It contains a total of 25 bonds, including 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 primary amines (aromatic), and 1 sulfone .


Molecular Structure Analysis

The molecular structure of “4-(Ethylsulfonyl)benzene-1,2-diamine” includes a benzene ring with two amine groups (NH2) and one ethylsulfonyl group (C2H5SO2) attached . The InChI code for this compound is 1S/C8H12N2O2S/c1-2-13(11,12)6-3-4-7(9)8(10)5-6/h3-5H,2,9-10H2,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of “4-(Ethylsulfonyl)benzene-1,2-diamine” is 200.26 . It is a powder at room temperature .

Scientific Research Applications

Synthesis of N-arylbenzene-1,2-diamines

“4-(Ethylsulfonyl)benzene-1,2-diamine” can be used in the selective synthesis of N-arylbenzene-1,2-diamines . This process involves the irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid .

Synthesis of 1-arylbenzimidazoles

This compound can also be used in the synthesis of 1-arylbenzimidazoles . The process involves the irradiation of 4-methoxyazobenzenes in acetal containing 0.16 M hydrochloric acid .

Development of Inhibitors

Compounds with a 1-phenyl-1H-benzimidazole skeleton have been studied for the applications of platelet-derived growth factor receptor (PDGFR), cyclooxygenase (COX), and phosphodiesterase 10A inhibitors .

Optoelectronic Materials

N-Aryl-1,2-phenylenediamines are important for synthesizing various benzimidazole derivatives, and 1,3,5-tris(N-phenyl-benzimidazol-2-yl)benzene (TBPI) is an important electronic material for OLED applications .

Synthesis of Benzimidazoles

Benzimidazoles can be synthesized from o-phenylenediamines via an oxidative cyclization strategy . This method offers broad functional group tolerance, a biorenewable methine source, excellent reaction yields, a short reaction time, and water as an environmentally benign solvent .

Synthesis of 2-Substituted Benzimidazoles

A mild and efficient one-pot synthesis enables the preparation of 2-substituted benzimidazoles from 1,2-phenylenediamines and triacyloxyborane intermediates generated in situ from carboxylic acids and borane-THF . This protocol tolerates acid-labile functional groups .

Safety and Hazards

The safety information for “4-(Ethylsulfonyl)benzene-1,2-diamine” indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye and skin irritation . Precautionary measures include avoiding breathing mist or vapor, avoiding release to the environment, and wearing protective gloves, clothing, and eye protection .

properties

IUPAC Name

4-ethylsulfonylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-2-13(11,12)6-3-4-7(9)8(10)5-6/h3-5H,2,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCUHLAJCDQEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Ethanesulfonyl)benzene-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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